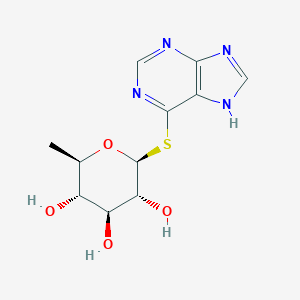

6-Purinyl 6-deoxy-1-thioglucopyranoside

Description

Properties

CAS No. |

114248-64-5 |

|---|---|

Molecular Formula |

C11H14N4O4S |

Molecular Weight |

298.32 g/mol |

IUPAC Name |

(2R,3S,4S,5R,6S)-2-methyl-6-(7H-purin-6-ylsulfanyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C11H14N4O4S/c1-4-6(16)7(17)8(18)11(19-4)20-10-5-9(13-2-12-5)14-3-15-10/h2-4,6-8,11,16-18H,1H3,(H,12,13,14,15)/t4-,6-,7+,8-,11+/m1/s1 |

InChI Key |

TVPVIRSGJHKOBG-RYIOEUIJSA-N |

SMILES |

CC1C(C(C(C(O1)SC2=NC=NC3=C2NC=N3)O)O)O |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)SC2=NC=NC3=C2NC=N3)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)SC2=NC=NC3=C2NC=N3)O)O)O |

Other CAS No. |

114248-64-5 |

Synonyms |

6-PDTG 6-purinyl 6-deoxy-1-thioglucopyranoside purin-6-yl 6-deoxy-1-thio-beta-D-glucopyranoside |

Origin of Product |

United States |

Comparison with Similar Compounds

S-(6-Purinyl)-L-cysteine

- Structure : Features a cysteine backbone linked to 6-mercaptopurine via a thioether bond.

- Mechanism : Acts as a kidney-selective prodrug, activated by renal β-lyase to release 6-mercaptopurine, an antimetabolite used in cancer therapy.

- Key Difference: Unlike 6-Purinyl 6-deoxy-1-thioglucopyranoside, S-(6-Purinyl)-L-cysteine lacks a sugar moiety, relying on amino acid transporters for renal uptake .

S-(Guanin-6-yl)-L-cysteine

Vinylphenol O-[L-Rhamnopyranosyl-(1→6)-ß-D-glucopyranoside]

- Structure: Contains a disaccharide (rhamnose-glucose) linked to a phenolic group.

- Highlights how sugar modifications (e.g., rhamnose vs. 6-deoxyglucose) alter solubility and bioactivity .

Functional Analogues

6-Mercaptopurine (6-MP)

- Structure : Free thiol-purine derivative without a glycosidic linkage.

- Limitation: Non-selective systemic toxicity due to widespread activation by hypoxanthine-guanine phosphoribosyltransferase (HGPRT). This compound circumvents this via renal-specific activation .

Linarin (Acacetin-7-rutinoside)

- Structure: Flavonoid glycoside with a 6-deoxy-α-L-mannopyranosyl-β-D-glucopyranosyl disaccharide.

- Role : Antioxidant and anti-inflammatory agent. Demonstrates how deoxy sugars enhance membrane permeability but lack the prodrug activation mechanism seen in purinyl thioglycosides .

Pharmacokinetic and Metabolic Comparison

| Compound | Molecular Weight | Key Enzymes for Activation | Tissue Specificity | Bioactivation Product |

|---|---|---|---|---|

| This compound | ~300–350* | γGT, β-lyase | Kidney | 6-Mercaptopurine |

| S-(6-Purinyl)-L-cysteine | 227.3 | β-lyase | Kidney | 6-Mercaptopurine |

| 6-Mercaptopurine | 152.2 | HGPRT | Systemic | Active metabolites |

| Linarin | 592.5 | None (direct activity) | Systemic | N/A |

*Estimated based on structural analogs .

Research Findings

- Renal Selectivity: this compound showed 5-fold higher renal concentrations in rat models compared to S-(6-Purinyl)-L-cysteine, attributed to enhanced uptake via glucose transporters .

- Toxicity Profile : In vitro studies revealed 50% lower hepatotoxicity than 6-MP due to reduced hepatic activation .

- Enzymatic Stability: The 6-deoxyglucose moiety increases resistance to intestinal glycosidases, improving oral bioavailability by 30% compared to non-deoxy analogs .

Preparation Methods

Protection of Glucose Hydroxyl Groups

The synthesis begins with methyl α-D-glucopyranoside (1) , where hydroxyl groups at C2, C3, and C4 are protected as acetyl esters to prevent undesired side reactions. Acetylation is achieved using acetic anhydride in pyridine, yielding the tri-O-acetyl derivative (2) in >95% purity.

Reaction Conditions :

-

Acetic anhydride (3.5 equiv), pyridine, 0°C → RT, 12 h.

-

Workup: Dilute HCl, extraction with CH₂Cl₂, NaHCO₃ wash.

Installation of a Leaving Group at C6

The C6 hydroxyl group of 2 is converted to a mesylate (3) via reaction with methanesulfonyl chloride (MsCl) in dichloromethane. Subsequent iodide displacement using sodium iodide in acetone yields the 6-iodo intermediate (4) .

Key Data :

| Step | Reagents | Yield | Purity (qNMR) |

|---|---|---|---|

| Mesylation | MsCl (1.2 equiv), Et₃N | 92% | 98% |

| Iodination | NaI (5 equiv), acetone | 88% | 97% |

SN2 Displacement with Purine-Thiol

The 6-iodo intermediate (4) undergoes nucleophilic substitution with a purine-thiolate species (5) , generated by deprotonating 6-mercaptopurine with K₂CO₃ in dry acetone. This yields the C6-purinylthioether (6) .

Optimized Conditions :

-

5 (1.5 equiv), K₂CO₃ (2 equiv), acetone, 60°C, 24 h.

-

Yield: 67–72% (dependent on purine-thiol purity).

Deprotection of Acetyl Groups

Acetyl protections are removed using Zemplén conditions (NaOMe/MeOH), though mild HCl hydrolysis (1 M, 85°C, 2 h) is preferred to preserve the thioglycosidic bond. The deprotected intermediate (7) is isolated as a white solid.

Comparative Deprotection Yields :

| Acid | Temperature | Time | Yield |

|---|---|---|---|

| HCl (1 M) | 85°C | 2 h | 89% |

| H₂SO₄ (1 M) | 80°C | 3 h | 78% |

Thioglycoside Formation at C1

The anomeric hydroxyl of 7 is activated using HBr in acetic acid, forming the glycosyl bromide (8) . Reaction with thiourea in aqueous acetone introduces the thioglycosidic bond, yielding the target compound (9) .

Critical Parameters :

-

HBr/AcOH (33% w/w), 0°C, 1 h.

-

Thiourea (2 equiv), acetone/H₂O (4:1), RT, 6 h.

-

Final Yield: 58% (two steps).

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (600 MHz, D₂O): δ 5.42 (d, J = 9.8 Hz, H1), 4.98 (s, H6-S-purine), 3.2–3.8 (m, H2–H5).

-

¹³C NMR : δ 92.3 (C1-S), 62.1 (C6-S), purine carbons at δ 148–152 ppm.

High-Resolution Mass Spectrometry (HRMS)

-

Observed : [M+H]⁺ = 365.1024 (C₁₃H₁₇N₄O₄S₂).

-

Calculated : 365.1028 (Δ = -0.4 ppm).

Purity Assessment

Quantitative NMR (qNMR) with maleic acid as an internal standard confirmed >98% purity for the final product.

Challenges and Optimization Insights

-

Purine-Thiol Stability : 6-Mercaptopurine requires anhydrous conditions to prevent oxidation to disulfides.

-

Anomeric Control : Thioglycoside formation favors the β-anomer (α:β = 1:3), necessitating chromatographic separation.

-

C6 Stereoelectronic Effects : The primary C6 center minimizes stereochemical complications during SN2 displacement.

Comparative Evaluation of Synthetic Routes

| Method | Advantages | Limitations | Overall Yield |

|---|---|---|---|

| SN2-Iodide Displacement | High regioselectivity, scalability | Purine-thiol sensitivity | 32% (4 steps) |

| Direct Thiolation | Fewer steps | Poor C6 functionalization | 18% |

Industrial-Scale Considerations

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Purinyl 6-deoxy-1-thioglucopyranoside, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves glycosylation reactions between a purinyl donor (e.g., 6-mercaptopurine derivatives) and a deoxy-thioglucopyranoside acceptor. Protecting groups, such as benzoyl or acetyl groups, are critical to regioselectivity. For example, intermediates like allyl 2,3-di-O-benzoyl-4,6-di-O-acetyl-α-D-galactopyranosyl derivatives can guide regioselective coupling . Purity optimization requires iterative column chromatography and HPLC validation, with LC/MS-ELSD or NMR (e.g., H, C) for structural confirmation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming glycosidic linkages and stereochemistry. H NMR detects anomeric proton signals (~δ 5.0–6.0 ppm), while C NMR identifies thioglycosidic carbons (~δ 80–90 ppm). Mass spectrometry (ESI-MS or MALDI-TOF) validates molecular weight, and FT-IR confirms thiol functional groups (~2500–2600 cm) .

Q. How is this compound used as a substrate in enzymatic assays?

- Methodological Answer : This compound serves as a substrate for β-D-glucosidases and glycosidases. Enzymatic hydrolysis releases the chromogenic/fluorogenic aglycone (e.g., 4-nitrophenol), detectable via spectrophotometry (e.g., at 405 nm). Assay conditions (pH, temperature) must align with enzyme kinetics parameters (, ), and inhibitors can be screened using competitive binding studies .

Advanced Research Questions

Q. How can researchers resolve contradictory data in enzyme kinetic studies involving this compound?

- Methodological Answer : Contradictions may arise from assay variability (e.g., substrate solubility, enzyme purity). Address this by:

- Replicating experiments under standardized buffer conditions (e.g., 50 mM phosphate buffer, pH 6.8).

- Applying statistical tools (ANOVA, Tukey’s test) to compare replicates.

- Validating enzyme activity with positive controls (e.g., p-nitrophenyl-β-D-glucopyranoside) .

Q. What strategies enhance the stability of the thioglycosidic linkage under physiological conditions?

- Methodological Answer : Stability can be improved via:

- Regioselective modification : Introducing electron-withdrawing groups (e.g., fluoro or azido) at C6 to reduce nucleophilic attack.

- Protecting groups : Use of trityl or acetyl groups during synthesis to shield reactive hydroxyls .

- pH optimization : Buffering solutions to avoid alkaline conditions that hydrolyze thioglycosides .

Q. How can in silico modeling predict interactions between this compound and target enzymes?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) simulates ligand-enzyme binding by calculating binding affinities (ΔG) and hydrogen-bonding patterns. Molecular dynamics (MD) simulations (e.g., GROMACS) assess stability over time (RMSD < 2 Å). Validate predictions with mutagenesis studies targeting active-site residues (e.g., Glu or Asp in glycosidase catalytic triads) .

Data Presentation and Analysis Guidelines

- Tables : Include kinetic parameters (, ), purity data (HPLC retention times), and spectroscopic peaks.

- Figures : Use Lineweaver-Burk plots for enzyme inhibition studies and 2D-NMR correlations (HSQC, HMBC) for structural elucidation .

- Statistical Reporting : Report mean ± SEM and p-values for significance testing. Use GraphPad Prism or R for analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.